molecular formula C11H12N2O6S B11081606 Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate

Cat. No.: B11081606
M. Wt: 300.29 g/mol
InChI Key: NOOYUYODEJKREE-UHFFFAOYSA-N
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Description

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate is an organic compound with a complex structure that includes a nitro group, a methoxycarbonyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 2-amino-5-nitrothiophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Hydrogen peroxide

    Substitution: Hydrochloric acid or sodium hydroxide

Major Products Formed

    Oxidation: Amino derivative

    Reduction: Sulfoxide or sulfone derivative

    Substitution: Carboxylic acid derivative

Scientific Research Applications

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxycarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(methoxycarbonyl)amino]acetate
  • Methyl 2-[(methoxycarbonyl)amino]benzoate

Uniqueness

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate is unique due to the presence of both a nitro group and a sulfanyl group in its structure This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds

Properties

Molecular Formula

C11H12N2O6S

Molecular Weight

300.29 g/mol

IUPAC Name

methyl 2-[2-(methoxycarbonylamino)-5-nitrophenyl]sulfanylacetate

InChI

InChI=1S/C11H12N2O6S/c1-18-10(14)6-20-9-5-7(13(16)17)3-4-8(9)12-11(15)19-2/h3-5H,6H2,1-2H3,(H,12,15)

InChI Key

NOOYUYODEJKREE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC

Origin of Product

United States

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